REACTION_CXSMILES
|
[CH2:1]([P+:3]([CH2:8]O)([CH2:6]O)[CH2:4]O)O.[Cl-:10].[CH3:11][NH:12][C:13]([NH:15][CH3:16])=[O:14].C1(C)C=CC=CC=1>O>[Cl-:10].[CH3:11][N:12]([CH2:8][P+:3]([CH2:1][N:12]([CH3:11])[C:13]([NH:15][CH3:16])=[O:14])([CH2:4][N:12]([CH3:11])[C:13]([NH:15][CH3:16])=[O:14])[CH2:6][N:12]([CH3:11])[C:13]([NH:15][CH3:16])=[O:14])[C:13]([NH:15][CH3:16])=[O:14] |f:0.1,5.6|
|
Name
|
|
Quantity
|
9.53 g
|
Type
|
reactant
|
Smiles
|
C(O)[P+](CO)(CO)CO.[Cl-]
|
Name
|
|
Quantity
|
17.62 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)NC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux in an apparatus
|
Type
|
CUSTOM
|
Details
|
3.7 ml (0.20 mol) was collected in 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The product, which had separated during the reaction as a mass of white solids
|
Type
|
CUSTOM
|
Details
|
triturated under toluene
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].CN(C(=O)NC)C[P+](CN(C(=O)NC)C)(CN(C(=O)NC)C)CN(C(=O)NC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.88 g | |
YIELD: PERCENTYIELD | 97.2% | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |